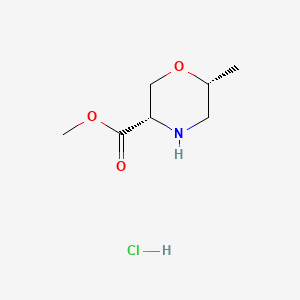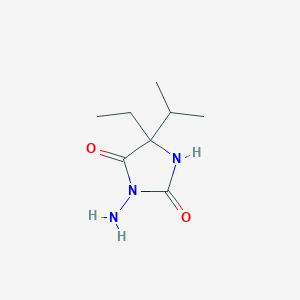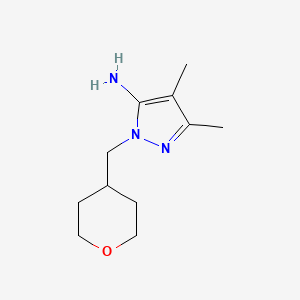![molecular formula C12H10N2 B13891230 3-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13891230.png)
3-Methylimidazo[2,1-a]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylimidazo[2,1-a]isoquinoline is a heterocyclic aromatic compound that belongs to the class of imidazoisoquinolines. This compound is characterized by its fused ring structure, which includes an imidazole ring fused to an isoquinoline ring. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-Methylimidazo[2,1-a]isoquinoline involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is typically carried out in the presence of phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light . Another method involves the use of aryl methyl ketones and isoquinolin-1-amine in a one-pot approach mediated by iodine and dimethyl sulfoxide (DMSO). This method efficiently generates multiple C–C, C–N, C–S, and C–I bonds, along with a new imidazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Methylimidazo[2,1-a]isoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typically employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazoisoquinolines, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
3-Methylimidazo[2,1-a]isoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential as a bioactive molecule.
Industry: It is used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-Methylimidazo[2,1-a]isoquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor of enzymes such as phosphodiesterases and kinases, which play crucial roles in cellular signaling pathways . The compound’s ability to bind to these targets can lead to the modulation of cellular processes, including cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]quinoxalines: These compounds share a similar fused ring structure and exhibit a wide range of biological activities, including antitumor and anticonvulsant properties.
Imidazo[1,2-a]pyridines: Known for their activity against multidrug-resistant tuberculosis, these compounds also possess significant medicinal chemistry applications.
Uniqueness
3-Methylimidazo[2,1-a]isoquinoline is unique due to its specific ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a bioactive molecule make it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-methylimidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C12H10N2/c1-9-8-13-12-11-5-3-2-4-10(11)6-7-14(9)12/h2-8H,1H3 |
InChI Key |
CTBLDTFMPPMODR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate](/img/structure/B13891151.png)









![1,1-Dimethylethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]carbamate](/img/structure/B13891201.png)



